1-benzyl-3-iodo-1H-pyrazole
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Overview
Description
1-Benzyl-3-iodo-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at position 3 and a benzyl group at position 1 makes this compound unique. It is of interest in various fields of research due to its potential biological activities and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, which include 1-benzyl-3-iodo-1h-pyrazole, are known to interact with a variety of biological targets due to their versatile chemical structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The iodine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
The synthesis of 1-benzyl-3-iodo-1H-pyrazole can be achieved through several methods:
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Cyclization of Hydrazones: : One common method involves the cyclization of hydrazones derived from benzyl hydrazine and appropriate 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, followed by iodination using iodine or an iodine-containing reagent.
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Direct Iodination: : Another method involves the direct iodination of 1-benzyl-1H-pyrazole. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
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Industrial Production: : Industrially, the synthesis may involve multi-step processes starting from readily available precursors. The reaction conditions are optimized for high yield and purity, often involving catalytic amounts of transition metals and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-Benzyl-3-iodo-1H-pyrazole undergoes various chemical reactions, including:
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Substitution Reactions: : The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide can yield 1-benzyl-3-methoxy-1H-pyrazole.
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Oxidation and Reduction: : The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the iodine atom, yielding 1-benzyl-1H-pyrazole.
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Coupling Reactions: : The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira couplings, forming carbon-carbon bonds with aryl or alkynyl groups.
Scientific Research Applications
1-Benzyl-3-iodo-1H-pyrazole has several applications in scientific research:
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Medicinal Chemistry: : It serves as a building block for the synthesis of various biologically active molecules, including potential anti-inflammatory, anti-cancer, and anti-microbial agents.
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Organic Synthesis: : The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable tool for constructing diverse molecular architectures.
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Material Science: : It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-Benzyl-3-iodo-1H-pyrazole can be compared with other similar compounds:
1-Benzyl-1H-pyrazole: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
3-Iodo-1H-pyrazole: Lacks the benzyl group, which may reduce its lipophilicity and biological activity.
1-Benzyl-3-chloro-1H-pyrazole: Similar in structure but with a chlorine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
1-benzyl-3-iodopyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWNQEYFXDLQQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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